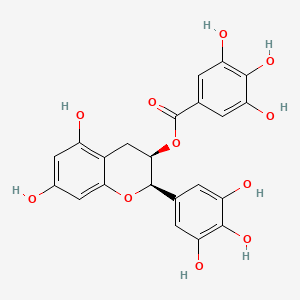

Epigallocatechin Gallate

Description

Epigallocatechin gallate has been investigated for the treatment of Hypertension and Diabetic Nephropathy.

(-)-Epigallocatechin gallate has been reported in Camellia sinensis, Eschweilera coriacea, and other organisms with data available.

This compound is a phenolic antioxidant found in a number of plants such as green and black tea. It inhibits cellular oxidation and prevents free radical damage to cells. It is under study as a potential cancer chemopreventive agent. (NCI)

EPIGALOCATECHIN GALLATE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 39 investigational indications.

a steroid 5alpha-reductase inhibitor and antimutagen in green tea (Camellia sinensis)

Properties

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBWREPUVVBILR-WIYYLYMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029889 | |

| Record name | (-)-Epigallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epigallocatechin gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

989-51-5 | |

| Record name | Epigallocatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=989-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigallocatechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigallocatechin gallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epigallocatechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-3,4-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIGALLOCATECHIN GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQM438CTEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epigallocatechin gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 142 °C | |

| Record name | Epigallocatechin gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action of Epigallocatechin Gallate (EGCG) in Cancer Cells

Foreword

Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, has transitioned from a component of a traditional beverage to a subject of intense scientific scrutiny in oncology.[1][2][3] Its pleiotropic, anti-cancer activities, demonstrated across a multitude of preclinical studies, stem from its ability to interact with and modulate a complex network of cellular signaling pathways.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core mechanisms by which EGCG exerts its effects on cancer cells. We will move beyond a mere catalog of observations to explore the causal relationships that underpin its anti-neoplastic properties, grounding our discussion in established experimental evidence and providing actionable protocols for further investigation.

The Multi-Targeted Anti-Cancer Strategy of EGCG

Unlike conventional targeted therapies that focus on a single molecular aberration, EGCG's efficacy lies in its capacity to simultaneously influence multiple hallmarks of cancer.[2] This multifaceted approach reduces the likelihood of acquired resistance, a common challenge in oncology. The primary mechanisms can be broadly categorized as the induction of programmed cell death, cell cycle arrest, and the inhibition of tumor growth support systems like angiogenesis and metastasis.[1][2]

Induction of Apoptosis: The Pro-Death Signal

A fundamental strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. EGCG has been shown to selectively induce apoptosis in cancer cells while leaving normal cells relatively unharmed.[2][5] This is achieved through a dual approach: modulating the intrinsic mitochondrial pathway and influencing extrinsic death receptor signaling.

Mitochondrial (Intrinsic) Pathway Modulation: EGCG disrupts the delicate balance of the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3] This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in cell death.[6]

Pro-oxidant Activity: While known as an antioxidant, in the high-concentration environment of tumor cells, EGCG can act as a pro-oxidant.[7] It generates reactive oxygen species (ROS), such as hydrogen peroxide, which induce oxidative stress.[7] Cancer cells, with their already elevated basal ROS levels, are more susceptible to this additional oxidative burden, which pushes them past a critical threshold and into apoptosis.[5][7]

Caption: EGCG induces apoptosis via the intrinsic pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by aberrant cell cycle progression. EGCG has been consistently shown to induce cell cycle arrest, effectively stopping cancer cell division.[1][8][9] This arrest predominantly occurs at the G1 or G2/M phases, depending on the cancer type and experimental conditions.[2][10]

The causality behind this is EGCG's ability to modulate the expression of key cell cycle regulators. It increases the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2) that are necessary for progression through the G1 phase.[10] By inhibiting these complexes, EGCG prevents cells from passing the G1/S checkpoint, thus halting DNA replication and proliferation.[9]

| Cancer Type | Cell Line | Observed Effect | EGCG Concentration | Reference |

| Colorectal | HCT-116 | G1 Phase Arrest | 10-50 µM | [9] |

| Pancreatic | Panc-1 | S/G2 Arrest | Not specified | [10] |

| Biliary Tract | TFK-1 | Sub-G1 Increase (Apoptosis) | > 5 µM | [8] |

| Breast | MCF-7 | Proliferation Inhibition | 30 µmol/l | [2] |

| Lung | A549, H1299 | Growth Inhibition | Various | [11] |

Table 1: Summary of EGCG's effects on cell cycle and proliferation in various cancer cell lines.

Inhibition of Angiogenesis and Metastasis

For a tumor to grow beyond a few millimeters and to metastasize, it must develop its own blood supply (angiogenesis) and be able to invade surrounding tissues.[12][13] EGCG potently inhibits both of these critical processes.

Anti-Angiogenesis: EGCG's primary anti-angiogenic mechanism is the suppression of Vascular Endothelial Growth Factor (VEGF) signaling.[12] VEGF is a critical signaling protein that stimulates the formation of new blood vessels. EGCG has been shown to inhibit VEGF expression in cancer cells and block the activation of its receptor, VEGFR-2, on endothelial cells.[12] This disrupts the entire angiogenic cascade, starving the tumor of essential nutrients and oxygen.[14]

Anti-Metastasis: The metastatic cascade involves cell detachment, invasion of the extracellular matrix (ECM), and migration. EGCG interferes with this process by inhibiting Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[2][12][15] These enzymes are crucial for degrading the ECM, allowing cancer cells to invade surrounding tissues and enter the bloodstream. By downregulating MMP expression and activity, EGCG reinforces the tissue barrier against cancer cell invasion.[15]

Dissecting the Upstream Signaling Cascades

The cellular outcomes described above are the result of EGCG's interaction with multiple upstream signaling pathways that are commonly deregulated in cancer.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth. It is hyperactivated in many cancers. EGCG acts as a potent inhibitor of this pathway. It has been shown to decrease the phosphorylation, and thus the activation, of both Akt and its downstream target mTOR.[2][3] In some cancers, this is achieved by increasing the expression of the tumor suppressor PTEN, a natural antagonist of PI3K signaling.[2] Inhibition of this pathway is a key mechanism through which EGCG suppresses proliferation and induces apoptosis.[11]

Caption: Standardized workflow for Western Blot analysis.

Methodology:

-

Protein Extraction: Treat cells with EGCG as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel for separation based on molecular weight. [10][11]4. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [10]5. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. [11]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-Akt, total Akt, cleaved Caspase-3, PARP, Cyclin B1, β-Actin as a loading control). [10]7. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10]8. Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control to determine relative protein expression.

Challenges and Future Perspectives

Despite the compelling preclinical evidence, a major hurdle for the clinical translation of EGCG is its low bioavailability due to poor absorption and rapid metabolism. [1][2]Current research is heavily focused on overcoming this limitation through the development of novel delivery systems, such as nano-formulations (e.g., encapsulation in nanoparticles), to enhance stability and systemic delivery. [1][16]Furthermore, EGCG's potential as a synergistic agent to enhance the efficacy of conventional chemotherapeutics and overcome drug resistance is a promising area of investigation. [1][4][17]

Conclusion

This compound is a powerful, naturally occurring compound that combats cancer through a multi-pronged attack. It disrupts core cancer processes by inducing apoptosis, halting the cell cycle, and inhibiting angiogenesis and metastasis. [1][12]These effects are orchestrated by its ability to modulate a network of critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB. [3][4]While challenges related to bioavailability remain, the depth and breadth of its mechanistic action underscore EGCG's significant potential as a template for novel cancer prevention and treatment strategies. The protocols and insights provided in this guide serve as a foundation for researchers to further unravel and exploit the therapeutic promise of this remarkable molecule.

References

-

Shirakami, Y., & Shimizu, M. (2020). Molecular mechanisms of action of this compound in cancer: Recent trends and advancement. Seminars in Cancer Biology. [Link]

-

Al-Ishaq, R. K., et al. (2024). Targeting Cancer Hallmarks with this compound (EGCG): Mechanistic Basis and Therapeutic Targets. Molecules. [Link]

-

Khan, F., et al. (2023). Effects of this compound Against Lung Cancer: Mechanisms of Action and Therapeutic Potential. Molecules. [Link]

-

Kciuk, M., et al. (2023). Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications. Molecules. [Link]

-

Sharifi-Rad, J., et al. (2020). This compound (EGCG) involved in the signaling pathways in cancer. Phytotherapy Research. [Link]

-

Lin, K.-L., et al. (2012). EGCG Inhibits the Invasion of Highly Invasive CL1-5 Lung Cancer Cells through Suppressing MMP-2 Expression via JNK Signaling and Induces G2/M Arrest. Journal of Agricultural and Food Chemistry. [Link]

-

Tang, G., et al. (2021). Epigallocatechin-3-Gallate (EGCG) Suppresses Pancreatic Cancer Cell Growth, Invasion, and Migration partly through the Inhibition of Akt Pathway and Epithelial–Mesenchymal Transition: Enhanced Efficacy When Combined with Gemcitabine. Molecules. [Link]

-

D'Archivio, M., et al. (2022). The Potential of this compound (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review. Molecules. [Link]

-

Liang, Y. C., et al. (2007). Mechanism of action of (-)-epigallocatechin-3-gallate: auto-oxidation-dependent inactivation of epidermal growth factor receptor and direct effects on growth inhibition in human esophageal cancer KYSE 150 cells. Carcinogenesis. [Link]

-

Kciuk, M., et al. (2023). Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications. PubMed. [Link]

-

Talib, W. H., et al. (2025). EGCG's anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation. Inhalation Toxicology. [Link]

-

Sharifi-Rad, J., et al. (2020). Preclinical Activities of this compound in Signaling Pathways in Cancer. Molecules. [Link]

-

Pervaiz, U., et al. (2025). Anticancer Molecular Mechanisms of this compound: An Updated Review on Clinical Trials. Journal of Food Biochemistry. [Link]

-

Evert, K., et al. (2015). The green tea catechin this compound induces cell cycle arrest and shows potential synergism with cisplatin in biliary tract cancer cells. BMC Cancer. [Link]

-

Chen, C., et al. (2012). This compound (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea. Nutrients. [Link]

-

Wei, R., et al. (2017). EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines. Cancer Chemotherapy and Pharmacology. [Link]

-

Singh, B. N., et al. (2020). EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers. International Journal of Molecular Sciences. [Link]

-

Kim, J. H., et al. (2017). Epigallocatechin-3-gallate regulates cell growth, cell cycle and phosphorylated nuclear factor-κB in human dermal fibroblasts. Scientific Reports. [Link]

-

Fassina, G., et al. (2004). Inhibition of tumour invasion and angiogenesis by this compound (EGCG), a major component of green tea. British Journal of Cancer. [Link]

-

Martin, F. L., et al. (2010). Early transcriptional pattern of angiogenesis induced by EGCG treatment in cervical tumour cells. Journal of Cellular and Molecular Medicine. [Link]

-

Negri, A., et al. (2018). Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer. Nutrients. [Link]

-

Oh, J., et al. (2020). Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect. Oxidative Medicine and Cellular Longevity. [Link]

-

Zhang, G., et al. (2021). EGCG Inhibits Proliferation and Induces Apoptosis Through Downregulation of SIRT1 in Nasopharyngeal Carcinoma Cells. Frontiers in Oncology. [Link]

Sources

- 1. Molecular mechanisms of action of this compound in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Cancer Hallmarks with this compound (EGCG): Mechanistic Basis and Therapeutic Targets [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The green tea catechin this compound induces cell cycle arrest and shows potential synergism with cisplatin in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. Inhibition of tumour invasion and angiogenesis by this compound (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Early transcriptional pattern of angiogenesis induced by EGCG treatment in cervical tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anticancer Molecular Mechanisms of this compound: An Updated Review on Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antioxidant and Free Radical Scavenging Properties of Epigallocatechin Gallate (EGCG)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin Gallate (EGCG), the most abundant and bioactive catechin in green tea (Camellia sinensis), is a subject of intense scientific scrutiny for its profound antioxidant capabilities. This technical guide provides a comprehensive examination of the multifaceted mechanisms underpinning EGCG's ability to counteract oxidative stress. We delve into the critical structure-activity relationships that define its potency, explore its dual mechanisms of direct free radical scavenging and indirect modulation of endogenous antioxidant systems, and present validated experimental protocols for quantifying its efficacy. Furthermore, this guide addresses the paradoxical pro-oxidant behavior of EGCG, a crucial consideration for its therapeutic application. By synthesizing fundamental chemistry with cellular biology and methodological best practices, this document serves as an essential resource for professionals engaged in the research and development of antioxidant-based therapeutics.

Introduction: EGCG as a Premier Natural Antioxidant

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a host of human pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Natural polyphenols have emerged as promising therapeutic agents to mitigate oxidative damage, and among them, (-)-Epigallocatechin-3-gallate (EGCG) is distinguished by its exceptional potency.[3][4] Accounting for 50-80% of the total catechin content in green tea, EGCG's bioactivity is largely attributed to its powerful antioxidant and free radical scavenging properties.[5] This guide offers an in-depth analysis of these properties, moving from the molecular structure responsible for its chemical reactivity to its complex interactions within cellular signaling pathways and the standardized methodologies used for its evaluation.

The Chemical Basis of EGCG's Antioxidant Prowess: A Structure-Activity Relationship Analysis

The remarkable antioxidant capacity of EGCG is intrinsically linked to its molecular architecture. As a flavan-3-ol, its structure comprises A and C rings, with a B-ring attached at the C2 position. Uniquely, it features a gallate moiety esterified at the C3 position, referred to as the D-ring.[2] The key determinants of its antioxidant activity are the number and arrangement of its phenolic hydroxyl (-OH) groups.[1]

Specifically:

-

The B-ring's ortho-dihydroxy (catechol) group is a primary site for hydrogen atom donation and radical stabilization.

-

The D-ring's tri-hydroxyl (pyrogallol) group on the gallate moiety significantly enhances its free radical scavenging capacity, making EGCG more potent than catechins lacking this feature, such as epicatechin (EC) and epigallocatechin (EGC).[2][6]

These phenolic groups act as electron traps, readily donating a hydrogen atom to unstable free radicals, thereby neutralizing them and forming a stable, less reactive EGCG radical.[3][7]

Core Mechanisms of Free Radical Scavenging

EGCG mitigates oxidative stress through a combination of direct and indirect mechanisms, making it a uniquely versatile antioxidant.

Direct Scavenging of Reactive Species

EGCG directly neutralizes a wide array of both reactive oxygen species (ROS) and reactive nitrogen species (RNS). This includes superoxide (O₂•⁻), hydroxyl (•OH), peroxyl (ROO•) radicals, and peroxynitrite (ONOO⁻).[3] The chemical reactions underpinning this activity primarily follow two pathways:

-

Hydrogen Atom Transfer (HAT): EGCG donates a hydrogen atom from one of its phenolic groups to a free radical, quenching the radical and forming a stable EGCG phenoxyl radical. This is a dominant mechanism for scavenging peroxyl radicals.[6]

-

EGCG-OH + R• → EGCG-O• + RH

-

-

Single Electron Transfer (SET): EGCG donates an electron to a radical, forming an EGCG radical cation, which is subsequently stabilized by deprotonation. The SET mechanism is solvent-dependent and contributes to the overall scavenging effect.[6]

-

EGCG-OH + R• → EGCG-OH•⁺ + R⁻

-

Indirect Antioxidant Mechanisms

Beyond direct quenching, EGCG provides sustained cellular protection by modulating endogenous defense systems.

Free transition metal ions, particularly iron (Fe²⁺) and copper (Cu⁺), are potent catalysts of ROS production via the Fenton reaction, which generates the highly destructive hydroxyl radical. EGCG possesses strong metal-chelating properties, binding to these ions and rendering them redox-inactive.[3][8] The ortho-dihydroxy structures in the B-ring and the galloyl moiety are the primary sites for this chelation, effectively preventing the initiation of radical chain reactions.[3][5][9]

A cornerstone of EGCG's indirect antioxidant activity is its ability to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. EGCG can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the transcription of a suite of Phase II detoxifying and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.[13][14][15] This response provides a robust and lasting defense against oxidative insults.

The Pro-Oxidant Paradox of EGCG

A critical aspect of EGCG's chemistry is its potential to exhibit pro-oxidant activity. Under certain conditions—typically at high concentrations (>50 µM), physiological or alkaline pH, and in the presence of transition metals—EGCG can undergo auto-oxidation.[1][3] This process generates ROS, including superoxide and hydrogen peroxide (H₂O₂).[16] This duality is a pivotal consideration in drug development. While the pro-oxidant effect can selectively induce apoptosis in cancer cells, contributing to its chemopreventive properties, it also carries a risk of cytotoxicity to normal cells and can be a source of toxicity at high doses.[1][6] Understanding the concentration-dependent shift from antioxidant to pro-oxidant is essential for defining a therapeutic window.

Methodologies for Quantifying EGCG's Antioxidant Activity

A comprehensive assessment of a compound's antioxidant potential requires a multi-assay approach, as no single method can capture the full spectrum of activity. The choice of assay is dictated by the specific mechanism being investigated (e.g., HAT vs. SET) and the desired level of biological relevance.

In Vitro Chemical Assays

These assays measure the intrinsic radical scavenging capacity of EGCG in a controlled chemical system.

| Compound | DPPH Scavenging (%) (at 400 µM)[17] | ABTS Scavenging (%) (at 400 µM)[17] |

| EGCG | 77.2% | 90.2% |

| ECG | > EGC | > EGC |

| GCG | > CG | > CG |

| EGC | > GC | > GC |

| EC | > C | > C |

| C | 32.3% | 38.2% |

| Data illustrates the superior scavenging activity of EGCG compared to other catechins, largely attributed to the galloyl moiety. |

-

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically. It primarily reflects SET activity.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of EGCG concentrations and a standard antioxidant (e.g., Trolox) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each EGCG or standard concentration to triplicate wells. Add 100 µL of the DPPH solution to each well. A blank containing only methanol and DPPH serves as the negative control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Results are often expressed as IC₅₀ (the concentration required to scavenge 50% of DPPH radicals) or as Trolox Equivalents (TE) from a standard curve.

-

-

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). It is a HAT-based method.[18][19]

-

Methodology:

-

Reagent Preparation: Prepare fluorescein solution, AAPH solution, and a series of EGCG and Trolox standard concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction Setup: In a black 96-well plate, add fluorescein and either EGCG, Trolox, or buffer (for the blank) to designated wells.

-

Incubation: Pre-incubate the plate at 37°C for 15 minutes in the plate reader.

-

Initiation: Initiate the reaction by injecting the AAPH solution into all wells.

-

Measurement: Immediately begin monitoring the decay of fluorescence kinetically (e.g., every minute for 60-90 minutes) at excitation/emission wavelengths of ~485/520 nm.

-

Calculation: Calculate the Area Under the Curve (AUC) for each sample. The net AUC is determined by subtracting the AUC of the blank. Plot the net AUC for the Trolox standards to create a standard curve. The ORAC value of EGCG is expressed as Trolox Equivalents.

-

Cellular Antioxidant Activity (CAA) Assays

-

Causality and Rationale: Moving beyond chemical assays, CAA methods provide a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization. The fundamental principle is to assess whether a compound can protect live cells from an externally applied oxidative insult.

-

General Workflow:

Sources

- 1. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound for Management of Heavy Metal-Induced Oxidative Stress: Mechanisms of Action, Efficacy, and Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Neuroprotective molecular mechanisms of (−)-epigallocatechin-3-gallate: a reflective outcome of its antioxidant, iron chelating and neuritogenic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green Tea Extract Containing Epigallocatechin-3-Gallate Facilitates Bone Formation and Mineralization by Alleviating Iron-Overload-Induced Oxidative Stress in Human Osteoblast-like (MG-63) Cells | MDPI [mdpi.com]

- 10. Antioxidation Function of EGCG by Activating Nrf2/HO-1 Pathway in Mice with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Green Tea Polyphenol (-)-Epigallocatechin-3-Gallate (EGCG): A Time for a New Player in the Treatment of Respiratory Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. New insights into the mechanisms of polyphenols beyond antioxidant properties; lessons from the green tea polyphenol, epigallocatechin 3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Polyphenol: A Technical Chronicle of the Discovery of Epigallocatechin Gallate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for the Essence of Green Tea

For centuries, green tea, derived from the leaves of Camellia sinensis, has been revered not only as a beverage but also as a cornerstone of traditional medicine, particularly in East Asia.[1][2] The empirical wisdom surrounding its health benefits spurred scientific inquiry into its chemical constituents, a journey that would eventually lead to the discovery of a remarkable molecule: (-)-epigallocatechin-3-gallate, or EGCG. This guide provides a detailed historical and technical account of the discovery of EGCG, tracing the path from the initial explorations of tea chemistry to the isolation and characterization of this potent polyphenol. It is a narrative of scientific perseverance, evolving analytical techniques, and the gradual unveiling of a compound that continues to captivate the scientific community.

Chapter 1: The Dawn of Catechin Chemistry - Early Explorations

The story of EGCG's discovery is intrinsically linked to the broader history of catechin chemistry. The term "catechin" itself has roots in the 19th century, long before its association with tea was fully understood.

The First Glimpse: Catechin from Acacia catechu

The first isolation of a substance that would later be known as catechin is credited to Nees von Esenbeck in 1832, who extracted it from Gambier catechu and Acacia catechu.[3] This marked the beginning of the study of this class of flavonoids. However, the chemical composition and molecular weight of catechin were not postulated until 1902 by Perkin and Yoshitake.[3] These early investigations laid the groundwork for understanding the fundamental structure of what would be identified as flavan-3-ols.

Pioneering Work in Tea Chemistry: The Contributions of Michiyo Tsujimura

The focus on the chemical constituents of green tea sharpened in the early 20th century, with Japanese scientists making seminal contributions. Among them, the work of Michiyo Tsujimura stands out as a landmark in the field. In 1929, Tsujimura successfully isolated catechin from green tea, a significant step in identifying the compounds responsible for the tea's characteristic properties.[1][4] Her research, which also led to the discovery of vitamin C in green tea in 1924, was instrumental in establishing a scientific basis for the health benefits attributed to the beverage.[4] In the subsequent years, Tsujimura and her colleagues also isolated gallocatechin from green tea, further expanding the known family of tea catechins.[5]

Chapter 2: The Isolation of a Major Player - The Emergence of EGCG

While several catechins were identified in the early to mid-20th century, the most abundant and, as later discovered, one of the most biologically active, remained elusive.

A Tale of Six Catechins: The Final Piece of the Puzzle

By the mid-20th century, five major catechins had been identified in various plants, including tea. These were (+)-catechin, (-)-epicatechin, (-)-epicatechin 3-O-gallate, (-)-epigallocatechin, and (+)-gallocatechin.[3] However, it was in 1948 that the sixth and most prevalent catechin in green tea, (-)-epigallocatechin 3-gallate (EGCG), was finally isolated.[3] This discovery was a pivotal moment, as EGCG accounts for the largest proportion of the total catechin content in green tea.[3]

The Technological Hurdle and the Chromatographic Breakthrough

The delayed discovery of EGCG was not due to a lack of effort but rather to the limitations of the analytical techniques of the time. Traditional methods for separating polyphenols, such as ethyl acetate extraction and lead acetate precipitation, proved ineffective for isolating EGCG.[3] The breakthrough came with the application of silica gel column chromatography.[3] This technique, which separates compounds based on their differential adsorption to a solid stationary phase, allowed for the successful purification of EGCG from the complex mixture of tea polyphenols.

The following diagram illustrates the historical workflow that led to the isolation of EGCG:

Chapter 3: From Isolation to Elucidation - Characterizing a Novel Compound

The isolation of EGCG in 1948 opened the door to its chemical and biological characterization. Early studies focused on determining its structure and understanding its fundamental properties.

Early Structural Analysis

Initial characterization of EGCG relied on classical chemical techniques, including elemental analysis and degradation studies, to determine its molecular formula and the arrangement of its constituent parts: an epigallocatechin core esterified with gallic acid. These early methods, while laborious, provided the foundational knowledge of EGCG's structure.

The Advent of Modern Analytical Techniques

The latter half of the 20th century and the beginning of the 21st century saw the advent of powerful analytical techniques that revolutionized the study of natural products like EGCG.

The development of High-Performance Liquid Chromatography (HPLC) and later Ultra-High Performance Liquid Chromatography (UHPLC) provided a rapid and highly efficient method for the separation and quantification of EGCG and other catechins in tea extracts.[6] This technique became the standard for routine analysis and quality control.

The following table summarizes a typical UHPLC method for EGCG analysis:

| Parameter | Condition | Rationale |

| Column | C18 (50 mm x 2.1 mm, 1.8 µm) | Provides good separation of hydrophobic compounds like catechins. |

| Mobile Phase | Phosphate buffer: methanol (70:30) | The combination of a buffer and an organic solvent allows for the effective elution and separation of the analytes. |

| Detection | UV at 272 nm | EGCG exhibits strong absorbance at this wavelength, allowing for sensitive detection. |

| Flow Rate | 0.5 mL/min | An optimal flow rate for good separation and reasonable run times. |

| Temperature | 25°C | Maintaining a constant temperature ensures reproducible retention times. |

This table is a representative example based on modern analytical methods.[6]

The coupling of liquid chromatography with mass spectrometry (LC-MS) provided an even more powerful tool for the identification and structural elucidation of EGCG and its metabolites.[7] Mass spectrometry allows for the precise determination of the molecular weight and fragmentation patterns of a compound, confirming its identity with a high degree of certainty.

The following diagram illustrates the workflow for modern EGCG analysis:

Chapter 4: The Legacy and Future of EGCG Research

The discovery of EGCG was a watershed moment in natural product chemistry and has paved the way for decades of research into its biological activities. Extensive studies have revealed that EGCG possesses a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[3] These properties are attributed to its unique chemical structure, which allows it to interact with a multitude of cellular targets and signaling pathways.

The journey from the initial, painstaking isolation of EGCG to its current status as a subject of intense scientific investigation is a testament to the evolution of analytical science and the enduring interest in the therapeutic potential of natural products. The history of EGCG's discovery serves as a compelling example of how fundamental research into the chemical composition of traditional remedies can lead to the identification of molecules with profound implications for human health. As research continues, the full extent of EGCG's therapeutic potential is still being uncovered, promising new avenues for drug development and disease prevention.

References

-

AWIS. Michiyo Tsujimura, PhD. Link

-

ResearchGate. A History of Catechin Chemistry with Special Reference to Tea Leaves. Link

-

Toward Diversity. Michiyo Tsujimura - Events. Link

-

T Ching. Michiyo Tsujimura; Early Researchers of Tea and Health Science. Link

-

Ochanomizu University. Michiyo Tsujimura. Link

-

Finding Ada. ALD23: Professor Michiyo Tsujimura, Agricultural Scientist and Biochemist. Link

-

National Institutes of Health. Method development and validation for rapid identification of epigallocatechin gallate using ultra-high performance liquid chromatography. Link

-

Wikipedia. Tea. Link

-

MDPI. Identification of Epigallocatechin-3-Gallate (EGCG) from Green Tea Using Mass Spectrometry. Link

Sources

- 1. Michiyo Tsujimura | ãè¶ã®æ°´å¥³å大å¦å³æ¸é¤¨ [lib.ocha.ac.jp]

- 2. Tea - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tching.com [tching.com]

- 5. findingada.com [findingada.com]

- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 7. Catechin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: EGCG Nanoparticle Delivery Systems for Cancer Therapy

Introduction

Epigallocatechin-3-gallate (EGCG), the most abundant and bioactive polyphenol in green tea, has garnered significant scientific interest for its pleiotropic anticancer properties.[1][2] Extensive preclinical evidence demonstrates that EGCG can modulate a wide array of signaling pathways implicated in tumorigenesis, including inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and suppressing metastasis and angiogenesis (the formation of new blood vessels that feed a tumor).[1][3][4][5] A key advantage is its selective action, where it preferentially induces cytotoxicity in cancer cells while leaving normal cells largely unharmed.[4][6][7][8]

Despite its therapeutic promise, the clinical translation of free EGCG is severely hampered by significant pharmacological hurdles.[9][10] The molecule exhibits poor stability, particularly in the alkaline intestinal environment where it is prone to oxidative degradation.[9] This, combined with low bioavailability and rapid metabolism, means that achieving and maintaining therapeutic concentrations at the tumor site is exceptionally challenging.[11]

Nanotechnology offers a robust strategy to overcome these limitations.[10][11] By encapsulating or conjugating EGCG with nanoparticle-based delivery systems, we can protect it from premature degradation, improve its solubility, extend its circulation half-life, and facilitate its accumulation in tumor tissues through phenomena like the Enhanced Permeability and Retention (EPR) effect.[7][9][12] This guide provides a detailed overview of the rationale, formulation protocols, and evaluation methodologies for developing EGCG-based nanoparticle systems for cancer therapy research.

Section 1: The Scientific Rationale - EGCG's Multifaceted Anticancer Mechanisms

Understanding the molecular targets of EGCG is fundamental to designing an effective delivery strategy. The goal of the nanoparticle is to deliver EGCG to the tumor cells so it can engage with these pathways. EGCG's anticancer activity is not due to a single mechanism but rather its ability to interfere with multiple cancer hallmarks simultaneously.[1][4]

Key Mechanisms of Action:

-

Induction of Apoptosis: EGCG promotes cancer cell death by activating intrinsic and extrinsic apoptotic pathways. It can modulate the expression of key regulatory proteins, such as upregulating the pro-apoptotic Bax and downregulating the anti-apoptotic Bcl-2, and activating caspases, the executioner enzymes of apoptosis.[3][13]

-

Inhibition of Proliferation and Cell Cycle Arrest: EGCG can halt the uncontrolled proliferation of cancer cells by interfering with critical signaling pathways that govern cell growth, such as the PI3K/Akt/mTOR and MAPK pathways.[2][5][14] It can also induce cell cycle arrest, preventing cancer cells from progressing through the phases of division.[3]

-

Suppression of Angiogenesis: Tumors require a blood supply to grow and metastasize. EGCG inhibits this process by downregulating the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and its receptor.[1]

-

Inhibition of Metastasis: EGCG can prevent cancer cells from invading surrounding tissues and spreading to distant organs by downregulating the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[4]

-

Metabolic Reprogramming: Cancer cells often exhibit altered metabolism, such as the "Warburg effect" (a reliance on glycolysis). EGCG can interfere with this by inhibiting key glycolytic enzymes, thereby disrupting the energy supply of tumor cells.[4][14]

Caption: EGCG's multi-target mechanism against cancer.

Section 2: Nanoparticle Delivery Platforms

The choice of nanoparticle is critical and depends on the desired physicochemical properties, release profile, and targeting strategy. A variety of nanomaterials have been successfully employed for EGCG delivery.[12]

-

Lipid-Based Nanoparticles (LNPs): This category includes liposomes and solid lipid nanoparticles (SLNs). Composed of biocompatible and biodegradable lipids, they are excellent for encapsulating both hydrophilic and hydrophobic drugs.[8] Their lipidic nature facilitates fusion with cell membranes, enhancing intracellular drug delivery. Surface modification with ligands like folic acid can further improve targeting to cancer cells that overexpress folate receptors.[6][8]

-

Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, PLA, or natural polymers like chitosan, these systems allow for sustained and controlled release of the encapsulated drug.[15] The release kinetics can be tuned by altering the polymer's molecular weight and composition. Chitosan, for instance, has been used to prepare EGCG nanoparticles via ionic gelation.[16]

-

Metallic Nanoparticles (e.g., Gold Nanoparticles - AuNPs): AuNPs offer a high surface-area-to-volume ratio, allowing for efficient surface conjugation of drug molecules.[12] A particularly elegant and environmentally friendly approach is "green synthesis," where EGCG itself acts as both a reducing agent to form the AuNPs from a gold salt precursor and as a capping agent, effectively loading the drug onto the nanoparticle surface in a single step.[7][17]

Caption: Common nanoparticle platforms for EGCG delivery.

Section 3: Formulation and Characterization Protocols

The reproducibility of nanomedicine research hinges on robust formulation and characterization protocols. The following are representative methods for preparing and analyzing EGCG-loaded nanoparticles.

Protocol 3.1: Preparation of EGCG-Conjugated Gold Nanoparticles (Green Synthesis)

This protocol leverages EGCG's inherent reducing properties to synthesize AuNPs, providing a simple, one-step formulation process.[7]

Materials:

-

Chloroauric acid (HAuCl₄) solution (0.5 mM in deionized water)

-

(-)-Epigallocatechin-3-gallate (EGCG) solution (e.g., 0.5 mM in deionized water)

-

Deionized (DI) water

-

Magnetic stirrer and stir bars

Procedure:

-

Rationale: The molar ratio of EGCG to HAuCl₄ is a critical parameter that influences particle size, stability, and loading.[7] A titration of this ratio is essential for optimization.

-

In a clean glass beaker, add 8 mL of the EGCG aqueous solution.

-

Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

-

To this stirring solution, add 2 mL of the 0.5 mM HAuCl₄ solution.

-

Continue stirring at room temperature. A color change from pale yellow to a purple-red hue should be observed within approximately 15 minutes, indicating the formation of gold nanoparticles.[7]

-

Allow the reaction to proceed for at least 1 hour to ensure completion.

-

Store the resulting EGCG-AuNP colloidal suspension at 4°C for further analysis.

Protocol 3.2: Physicochemical Characterization of Nanoparticles

Thorough characterization is essential to ensure the formulation is within the desired specifications for size, charge, and drug content.[7]

Caption: Standard workflow for nanoparticle characterization.

1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This is used to determine the hydrodynamic diameter and the size distribution (PDI). A PDI value below 0.2 generally indicates a monodisperse and homogenous population of nanoparticles.[6]

-

Procedure: Dilute the nanoparticle suspension in DI water. Analyze using a DLS instrument.

2. Surface Charge by Zeta Potential Measurement:

-

Principle: Zeta potential measures the magnitude of the electrostatic charge at the particle surface, which is a key indicator of colloidal stability. Values more positive than +30 mV or more negative than -30 mV typically signify high stability, as electrostatic repulsion prevents particle aggregation.[6]

-

Procedure: Dilute the sample in DI water and measure using the same instrument as DLS (most systems combine these functions).

3. Morphology by Transmission Electron Microscopy (TEM):

-

Principle: TEM provides direct visualization of the nanoparticles, confirming their size, shape (e.g., spherical), and state of aggregation.

-

Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to air-dry. Image the grid using a TEM.

4. Encapsulation Efficiency (EE) and Loading Capacity (LC):

-

Principle: This determines the amount of EGCG successfully incorporated into the nanoparticles. It involves separating the nanoparticles from the solution containing free, unincorporated EGCG and quantifying the EGCG in each fraction.

-

Procedure:

-

Centrifuge the nanoparticle suspension to pellet the EGCG-NPs.

-

Carefully collect the supernatant, which contains the free EGCG.

-

Quantify the amount of EGCG in the supernatant using UV-Vis spectroscopy or HPLC.

-

Calculate EE and LC using the following formulas:

-

EE (%) = [(Total EGCG - Free EGCG) / Total EGCG] x 100

-

LC (%) = [(Total EGCG - Free EGCG) / Weight of Nanoparticles] x 100

-

-

Table 1: Representative Physicochemical Properties of EGCG Nanoparticles

| Nanoparticle Type | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Lipid Nanoparticles (LNP) | 333 | < 0.2 | -31 | 96% | [6] |

| LNP-Folic Acid | 313 | < 0.2 | -30 | 85% | [6] |

| Gold Nanoparticles (AuNP) | ~26-34 | N/A | -25 to -35 | ~93% | [7] |

| Chitosan Nanoparticles | ~118 | < 0.3 | +67.8 | N/A | [16] |

Section 4: In Vitro Evaluation Protocols

Once characterized, the nanoparticles must be tested for biological activity in relevant cancer cell lines. In vitro assays serve as the initial platform for evaluating anticancer efficacy.[18][19][20]

Protocol 4.1: Cell Viability Assessment (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

EGCG-NPs, empty nanoparticles (placebo), and free EGCG solutions

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

-

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test articles (EGCG-NPs, empty NPs, free EGCG) in culture medium.

-

Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control. This allows for the determination of the IC₅₀ (the concentration required to inhibit 50% of cell growth).

-

Protocol 4.2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Procedure:

-

Seed cells in a 6-well plate and treat with the IC₅₀ concentration of EGCG-NPs, empty NPs, and free EGCG for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin Binding Buffer.

-

Add Annexin V-FITC and PI solution to the cells according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). A significant increase in the apoptotic populations compared to controls demonstrates the pro-apoptotic efficacy of the EGCG nanoparticles.[6][17]

-

Section 5: In Vivo Evaluation Strategies

Promising candidates from in vitro screening should be advanced to preclinical animal models to assess their therapeutic efficacy and safety in a more complex biological system.[21][22]

Protocol 5.1: Subcutaneous Xenograft Tumor Model Efficacy Study

-

Principle: This is a widely used model to evaluate the efficacy of anticancer agents.[21] Human cancer cells are injected subcutaneously into immunodeficient mice, where they form a solid, measurable tumor.

-

Model:

-

Animal: Immunodeficient mice (e.g., Athymic Nude or SCID).

-

Cell Line: Human cancer cell line used in in vitro studies (e.g., MDA-MB-231).

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 2-5 million cells in Matrigel/PBS) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth. Once tumors reach a palpable volume (e.g., 100 mm³), randomize the mice into treatment groups (typically n=5-10 per group):

-

Group 1: Saline (Vehicle Control)

-

Group 2: Free EGCG

-

Group 3: Empty Nanoparticles

-

Group 4: EGCG-Nanoparticles

-

-

Administer treatments via an appropriate route (e.g., intravenous injection) at a predetermined schedule (e.g., twice weekly).

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

-

Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

-

Analysis: The primary endpoint is the inhibition of tumor growth. Efficacy is demonstrated if the EGCG-NP group shows a statistically significant reduction in tumor volume and weight compared to all control groups.[7] Studies have shown that EGCG-loaded nanoparticles can lead to a significant reduction in tumor weight compared to both untreated controls and free EGCG.[7]

-

Caption: Workflow for a preclinical in vivo efficacy study.

Conclusion and Future Perspectives

The development of nanoparticle delivery systems for EGCG represents a highly promising strategy to unlock its full therapeutic potential in oncology. By protecting the molecule from degradation and enhancing its delivery to tumor sites, nanoformulations can significantly improve upon the efficacy observed with free EGCG. The protocols outlined in this guide provide a foundational framework for the rational design, formulation, and evaluation of these advanced therapeutic systems. Future work will likely focus on developing multi-functional "smart" nanoparticles that can respond to the tumor microenvironment, co-deliver EGCG with conventional chemotherapeutics for synergistic effects, and incorporate imaging agents for theranostic applications.

References

-

Nih, P. (n.d.). Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed. Retrieved January 29, 2026, from [Link]

-

Luo, J., et al. (2024). Epigallocatechin-3-gallate at the nanoscale: a new strategy for cancer treatment - PMC. National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Orso, G., et al. (2022). Epigallocatechin-3-gallate Delivered in Nanoparticles Increases Cytotoxicity in Three Breast Carcinoma Cell Lines | ACS Omega. ACS Publications. Retrieved January 29, 2026, from [Link]

-

Li, S., et al. (2020). Advanced Nanovehicles-Enabled Delivery Systems of this compound for Cancer Therapy. Frontiers. Retrieved January 29, 2026, from [Link]

-

Al-matani, S., et al. (2023). Targeting Cancer Hallmarks with this compound (EGCG): Mechanistic Basis and Therapeutic Targets. MDPI. Retrieved January 29, 2026, from [Link]

-

Goh, J., et al. (2023). EGCG as a therapeutic agent: a systematic review of recent advances and challenges in nanocarrier strategies. National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Shirakami, Y. (n.d.). Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC. Retrieved January 29, 2026, from [Link]

-

Haddadi, A., et al. (2022). Anticancer effect of this compound Loaded Nanoparticles on Head and Neck Cancer. ResearchGate. Retrieved January 29, 2026, from [Link]

-

Al-Trad, B., et al. (2021). Epigallocatechin-3-Gallate-Loaded Gold Nanoparticles: Preparation and Evaluation of Anticancer Efficacy in Ehrlich Tumor-Bearing Mice - PMC. National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Lee, Y., et al. (2018). Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC. National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

D'Archivio, M., et al. (2022). The Potential of this compound (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review. MDPI. Retrieved January 29, 2026, from [Link]

-

Granja, A., et al. (2022). Epigallocatechin-3-Gallate Delivery in Lipid-Based Nanoparticles: Potentiality and Perspectives for Future Applications in Cancer Chemoprevention and Therapy. Frontiers. Retrieved January 29, 2026, from [Link]

-

Martins, C., et al. (2022). Nanocarriers Based on Gold Nanoparticles for this compound Delivery in Cancer Cells. MDPI. Retrieved January 29, 2026, from [Link]

-

Luo, J., et al. (2024). Full article: Epigallocatechin-3-gallate at the nanoscale: a new strategy for cancer treatment. Taylor & Francis Online. Retrieved January 29, 2026, from [Link]

-

Khan, K., et al. (2023). Effects of this compound Against Lung Cancer: Mechanisms of Action and Therapeutic Potential. MDPI. Retrieved January 29, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Nanoparticles in Drug Delivery: The Complete Guide. Retrieved January 29, 2026, from [Link]

-

Nih, P. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Retrieved January 29, 2026, from [Link]

-

Huelse, J., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PubMed Central. National Institutes of Health. Retrieved January 29, 2026, from [Link]

-

Nih, P. (n.d.). EGCG-based nanoparticles: synthesis, properties, and applications - PubMed. Retrieved January 29, 2026, from [Link]

-

Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Retrieved January 29, 2026, from [Link]

-

Ramesh, V., & Muthuraman, A. (2016). FORMULATION AND CHARACTERIZATION OF this compound NANOPARTICLES | Request PDF. ResearchGate. Retrieved January 29, 2026, from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 29, 2026, from [Link]

-

Wouters, B., & Begg, A. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. SpringerLink. Retrieved January 29, 2026, from [Link]

Sources

- 1. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound Against Lung Cancer: Mechanisms of Action and Therapeutic Potential | MDPI [mdpi.com]

- 3. Molecular mechanisms of action of this compound in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Epigallocatechin-3-Gallate-Loaded Gold Nanoparticles: Preparation and Evaluation of Anticancer Efficacy in Ehrlich Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Epigallocatechin-3-Gallate Delivery in Lipid-Based Nanoparticles: Potentiality and Perspectives for Future Applications in Cancer Chemoprevention and Therapy [frontiersin.org]

- 9. EGCG as a therapeutic agent: a systematic review of recent advances and challenges in nanocarrier strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGCG-based nanoparticles: synthesis, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Advanced Nanovehicles-Enabled Delivery Systems of this compound for Cancer Therapy [frontiersin.org]

- 13. Epigallocatechin-3-gallate at the nanoscale: a new strategy for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Potential of this compound (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review | MDPI [mdpi.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 20. noblelifesci.com [noblelifesci.com]

- 21. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. iv.iiarjournals.org [iv.iiarjournals.org]

Protocols for Stabilizing Epigallocatechin-3-Gallate (EGCG) in Aqueous Solutions

An Application Guide for Researchers and Drug Development Professionals

Introduction: The EGCG Stability Paradox

Epigallocatechin-3-gallate (EGCG) stands as the most abundant and bioactive catechin in green tea, lauded for its potent antioxidant, anti-inflammatory, and chemopreventive properties.[1][2] This potential has made it a focal point of intensive research in nutraceuticals, pharmacology, and drug development. However, the utility of EGCG is fundamentally challenged by its inherent instability in aqueous solutions, particularly under physiologically relevant conditions.[3][4] This instability not only complicates the interpretation of experimental results but also poses a significant hurdle to its clinical translation due to poor bioavailability.[5]

EGCG degradation proceeds primarily through two pathways: pH- and oxygen-dependent auto-oxidation and temperature-dependent epimerization.[4][6] The purpose of this technical guide is to move beyond a mere acknowledgment of this problem. Here, we provide a detailed mechanistic overview of EGCG degradation and present a series of validated, field-proven protocols to stabilize it. By understanding the causality behind the degradation, researchers can confidently prepare robust, reproducible, and effective EGCG solutions for their experimental needs.

The Mechanisms of EGCG Degradation

To effectively stabilize EGCG, one must first understand the chemical reactions that compromise its integrity. The degradation is not a single event but a cascade of reactions influenced by a host of environmental factors.

Auto-oxidation: The Primary Degradation Pathway

The polyphenolic structure of EGCG, rich in hydroxyl (-OH) groups, is the source of its antioxidant power but also its Achilles' heel, making it highly susceptible to oxidation. This process is aggressively accelerated by several factors:

-

pH: This is the most critical factor. EGCG is relatively stable in acidic environments (pH < 5.5).[4][7] As the pH increases into the neutral (pH ~7.0) and alkaline ranges, the hydroxyl groups are deprotonated, making the molecule exceptionally vulnerable to oxidation.[7][8][9] This is particularly problematic for in vitro cell culture studies, where media is typically buffered to pH 7.2-7.4.

-

Dissolved Oxygen: The presence of molecular oxygen is a prerequisite for auto-oxidation.[3] The reaction leads to the formation of highly reactive semiquinone radicals and o-quinones, which can then polymerize into complex brown-colored products, including dimers like theasinensin A.[4][10]

-

Metal Ions: Trace amounts of transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts of EGCG oxidation.[3][11][12] These ions can facilitate the generation of reactive oxygen species (ROS) through Fenton-like reactions, which in turn attack the EGCG molecule.[13] This is a critical consideration, as these metals are often present as contaminants in buffer salts and water.

Epimerization: A Conformation Shift

Epimerization is a structural rearrangement where EGCG is converted to its diastereomer, (-)-gallocatechin gallate (GCG).[14] This involves a stereochemical inversion at the C2 position of the C-ring.[15][16] While GCG also possesses biological activity, it is a different chemical entity, and this conversion can confound experimental results. The primary drivers of epimerization are:

-

Temperature: Increased temperature is the main factor promoting the conversion of EGCG to GCG.[8][17] Significant epimerization occurs at temperatures above 50°C, a process that can be relevant during heat sterilization or extraction procedures.[4]

-

pH: Like oxidation, the rate of epimerization also increases with rising pH.[8]

Hydrolysis

At elevated temperatures, the ester bond linking the gallate moiety to the catechin backbone can undergo hydrolysis, resulting in the formation of epigallocatechin and gallic acid.[3]

Field-Proven Stabilization Strategies

A multi-pronged approach targeting the key drivers of degradation is essential for achieving robust EGCG stability. These strategies can be used in combination to create a highly stable formulation.

pH Control: The Cornerstone of Stability

Causality: Maintaining an acidic pH is the single most effective strategy to inhibit the rapid auto-oxidation of EGCG.[18] By keeping the phenolic hydroxyl groups protonated in an acidic environment (pH 3.5-5.0), their susceptibility to oxidation is dramatically reduced.[3][7]

Practical Application: Prepare EGCG solutions in an acidic buffer (e.g., citrate) or acidify high-purity water with food-grade acids like citric acid or phosphoric acid.[3][18] For stock solutions, dilution in 10 mM HCl has also been shown to be effective.[11]

Antioxidant Addition: The Sacrificial Protector

Causality: The addition of a competing antioxidant with a lower reduction potential provides a "sacrificial" substrate that is preferentially oxidized, thereby sparing the EGCG molecule. Ascorbic acid (Vitamin C) is the ideal agent for this purpose.[19] It can donate an electron to regenerate an EGCG radical back to its stable, non-radical form.[20][21]

Practical Application: Co-dissolve ascorbic acid with EGCG. The molar ratio can be varied, but even small amounts can have a significant protective effect. A combination of ascorbic acid and glycerol has also been shown to enhance stability.[22]

Metal Ion Chelation: Disarming the Catalysts

Causality: Metal-catalyzed oxidation is a significant, and often overlooked, contributor to EGCG degradation. A strong chelating agent will bind to trace metal ions, sequestering them and preventing them from participating in redox cycling.[11]

Practical Application: The addition of ethylenediaminetetraacetic acid (EDTA) is highly effective.[11][23] A preservative solution containing 2% ascorbic acid and 0.05% EDTA has been successfully used.[11] Citric acid also functions as both an acidulant and a mild chelating agent.[3]

Environmental Controls: Minimizing External Stress

Causality: Light and heat provide the activation energy needed to drive degradation and epimerization reactions.

Practical Application:

-

Temperature: Always prepare solutions on ice and store them at low temperatures. For short-term storage (days), 4°C is adequate. For long-term storage (weeks to months), aliquots should be flash-frozen and stored at -20°C or, ideally, -80°C.[11][18]

-

Light: Use amber glass vials or wrap containers in aluminum foil to protect solutions from light exposure at all stages of preparation and storage.[3][24]

-

Oxygen: For the most sensitive applications, deoxygenate the solvent by sparging with an inert gas like nitrogen or argon before dissolving the EGCG.[23]

Complexation with Excipients

Causality: Certain molecules can form non-covalent complexes with EGCG, sterically shielding its reactive moieties from the aqueous environment.

Practical Application: Sucrose has been demonstrated to form a stabilizing complex with EGCG, significantly extending its shelf-life even at ambient temperatures.[5][25] This approach is particularly promising for developing oral formulations.

Quantitative Stability Data

The following table summarizes empirical data on EGCG stability under various conditions, highlighting the efficacy of the strategies discussed.

| Condition | Stabilizer(s) | Temperature | EGCG Stability / Half-life | Reference(s) |

| Aqueous Solution, pH 7.0 | None | Room Temp | ~12% recovered after 1 hour | [7] |

| Aqueous Solution, pH 5.0 | None | Room Temp | ~100% stable after 1 hour | [7] |

| Aqueous Solution, pH 3.0 | None | 25°C | Degradation rate constant: 1.06 × 10⁻⁷ s⁻¹ | [8] |

| Aqueous Solution, pH 8.0 | None | 25°C | Degradation rate constant: 2.37 × 10⁻⁵ s⁻¹ (223x faster than pH 3) | [8] |